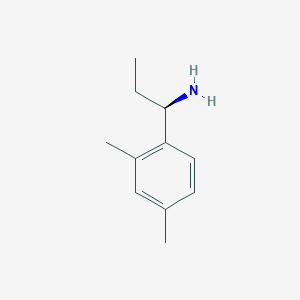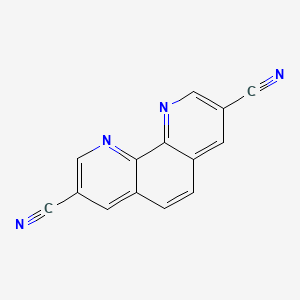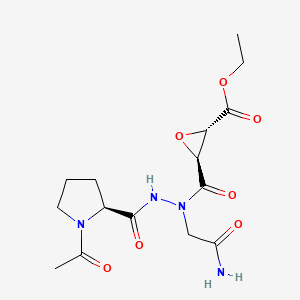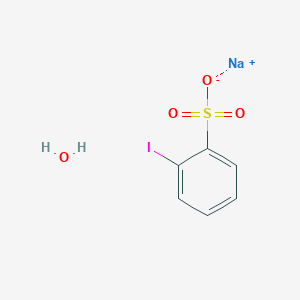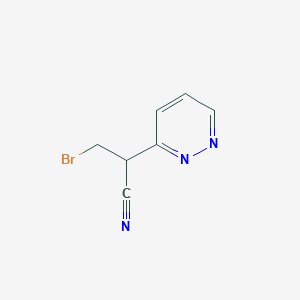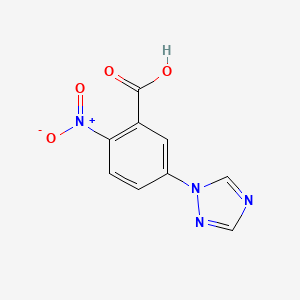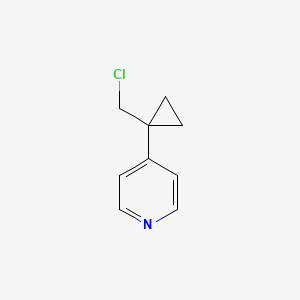
4-(1-Chloromethylcyclopropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(Chloromethyl)cyclopropyl)pyridine is an organic compound with the molecular formula C9H10ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring. The unique structure of 4-(1-(Chloromethyl)cyclopropyl)pyridine makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Chloromethyl)cyclopropyl)pyridine typically involves the reaction of 4-hydroxymethylpyridine with thionyl chloride in the presence of anhydrous sodium sulfate and dichloromethane. The reaction is carried out at a low temperature of around -10°C, followed by a room temperature reaction for 2 hours. The resulting product is then purified through recrystallization using a mixture of ether and isopropanol .
Industrial Production Methods
Industrial production of 4-(1-(Chloromethyl)cyclopropyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(Chloromethyl)cyclopropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(1-(Chloromethyl)cyclopropyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of high-value fine chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-(Chloromethyl)cyclopropyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: A similar compound with a simpler structure, lacking the cyclopropyl ring.
4-Picolyl chloride hydrochloride: Another related compound used in organic synthesis.
Uniqueness
4-(1-(Chloromethyl)cyclopropyl)pyridine is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H10ClN |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
4-[1-(chloromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H10ClN/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4,7H2 |
Clave InChI |
YCLUXADRIAZTMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCl)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


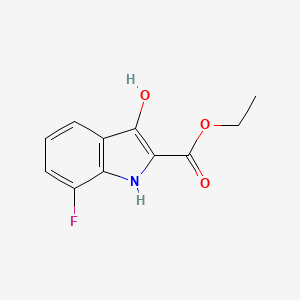
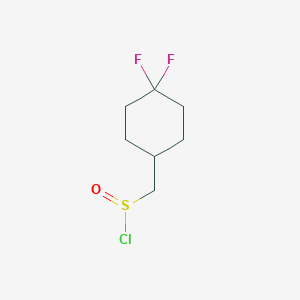

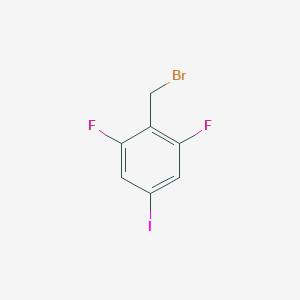
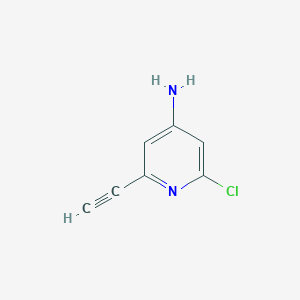
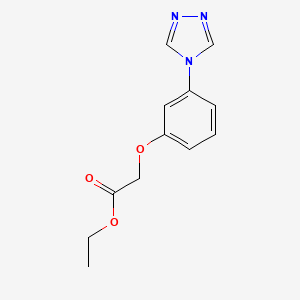
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
